ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate
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Overview
Description
Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate and its derivatives have been researched for their potential antitumor properties. For instance, a study found that certain thieno[3,2-d]pyrimidine derivatives displayed potent anticancer activity against various human cancer cell lines, comparable to doxorubicin, a widely used chemotherapy drug (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Research has also explored the antimicrobial applications of related compounds. For example, specific thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from similar compounds were evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Enzymatic Activity Enhancement
Certain derivatives of Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate have been shown to increase the reactivity of specific enzymes. For instance, pyrazolopyrimidinyl keto-esters have demonstrated a potent effect on enhancing the activity of cellobiase (Abd & Awas, 2008).
Antimycobacterial Agents
In the field of infectious diseases, some derivatives have been investigated for their antimycobacterial properties. A particular study identified that specific tetrahydro-pyridine esters showed significant in vitro activity against Mycobacterium tuberculosis (Raju et al., 2010).
Mechanism of Action
Target of Action
It is known that thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, often target kinases. Kinases are enzymes involved in cellular signaling pathways and are often targets for cancer treatment.
Mode of Action
It is known that molecules of this class can interact with their targets via hydrogen-bonding interactions .
Pharmacokinetics
Action Environment
It is noted that the compound is stable under normal storage conditions.
Properties
IUPAC Name |
ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-3-14(17(22)23-4-2)25-18-19-13-10-11-24-15(13)16(21)20(18)12-8-6-5-7-9-12/h5-9,14H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKDFGNMXVQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.